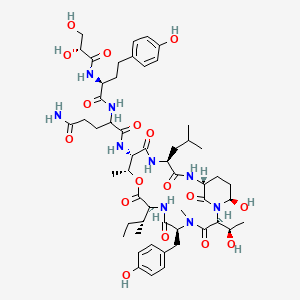

oscillapeptin G

描述

属性

CAS 编号 |

172548-91-3 |

|---|---|

分子式 |

C53H77N9O17 |

分子量 |

1112.2 g/mol |

IUPAC 名称 |

N-[(2S,5S,8S,11R,12S,15S,18R,21R)-8-[(2R)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide |

InChI |

InChI=1S/C53H77N9O17/c1-8-27(4)42-53(78)79-29(6)43(60-46(71)35(19-21-40(54)68)55-45(70)34(56-49(74)39(67)25-63)18-13-30-9-14-32(65)15-10-30)50(75)58-37(23-26(2)3)47(72)57-36-20-22-41(69)62(51(36)76)44(28(5)64)52(77)61(7)38(48(73)59-42)24-31-11-16-33(66)17-12-31/h9-12,14-17,26-29,34-39,41-44,63-67,69H,8,13,18-25H2,1-7H3,(H2,54,68)(H,55,70)(H,56,74)(H,57,72)(H,58,75)(H,59,73)(H,60,71)/t27-,28-,29-,34+,35?,36-,37+,38+,39-,41-,42+,43+,44+/m1/s1 |

InChI 键 |

QLOMTVNWPCVFDT-KVYWPBGVSA-N |

SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC4=CC=C(C=C4)O)NC(=O)C(CO)O)C |

手性 SMILES |

CC[C@@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)[C@@H](C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)O)C |

规范 SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC4=CC=C(C=C4)O)NC(=O)C(CO)O)C |

同义词 |

oscillapeptin G |

产品来源 |

United States |

准备方法

Solid-Phase Extraction (SPE)

Crude extracts are initially fractionated using C18 reverse-phase cartridges. Elution with a stepwise methanol-water gradient (20% → 100% methanol) separates this compound from hydrophilic contaminants.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via semi-preparative HPLC with a C18 column (5 µm, 250 × 10 mm). A gradient of acetonitrile (0.1% trifluoroacetic acid) in water (0.1% TFA) at 2 mL/min yields this compound with >95% purity. Retention times vary between 13–15 minutes under these conditions.

Table 1: Purification Profile of this compound

| Step | Technique | Solvent System | Purity (%) | Yield (mg/g biomass) |

|---|---|---|---|---|

| 1 | SPE | MeOH:H₂O (20→100%) | 30–40 | 10–15 |

| 2 | HPLC | ACN:H₂O + 0.1% TFA | >95 | 0.5–1.0 |

Structural Elucidation and Confirmation

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular mass of this compound as 1,138 Da ([M + H]⁺). Tandem MS (MS/MS) reveals characteristic fragmentation patterns, including losses of H₂O (-18 Da) and sulfate groups (-80 Da), aiding in preliminary structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR (¹H-¹³C HSQC, HMBC, and COSY) resolves the cyclic depsipeptide structure. Key assignments include:

-

A threonine-derived β-methyl group (δH 1.25 ppm, δC 16.2 ppm).

-

Ester linkages confirmed via HMBC correlations between Thr O-acyl and adjacent carbonyl carbons.

Table 2: Key NMR Assignments for this compound

| Position | δH (ppm) | δC (ppm) | Correlation |

|---|---|---|---|

| Thr CH₃ | 1.25 | 16.2 | HSQC, COSY |

| Tyr Cα | 4.30 | 55.8 | HMBC |

| Ester CO | - | 172.4 | HMBC |

Biosynthetic Pathways and Genetic Regulation

This compound is synthesized via non-ribosomal peptide synthetases (NRPS), as evidenced by gene cluster analyses in related cyanobacteria. The osc gene cluster encodes:

-

Adenylation domains specific for tyrosine, threonine, and hydrophobic amino acids.

-

Epimerization domains producing D-amino acids.

Table 3: Predicted Functions of osc Gene Products

| Gene | Domain | Function |

|---|---|---|

| oscA | Adenylation | Tyrosine activation |

| oscB | Condensation | Peptide bond formation |

| oscC | Thioesterase | Macrocyclization |

Quality Control and Bioactivity Validation

Purified this compound is validated through:

-

Tyrosinase Inhibition Assays : IC₅₀ values of 1 × 10⁻⁴ M using L-DOPA as substrate.

-

Purity Assessments : HPLC-DAD (λ = 220 nm) and LC-MS chromatograms free of co-eluting peaks.

Challenges and Optimization Strategies

Current limitations in this compound preparation include low natural abundance (0.01–0.1% dry weight) and structural similarity to analogues like oscillapeptin E. Strategies for improvement involve:

-

Strain Engineering : Overexpression of osc genes to enhance yield.

-

Synthetic Biology : Heterologous expression in E. coli or Anabaena spp.

化学反应分析

Tyrosinase Inhibition Mechanism

Oscillapeptin G acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site to block the oxidation of L-tyrosine to L-dopa and subsequent conversion to dopaquinone . This inhibition occurs via:

-

Active-site coordination : The cyclic depsipeptide structure of this compound facilitates hydrogen bonding and hydrophobic interactions with key residues (e.g., His residues) in tyrosinase’s copper-containing active site .

-

Disruption of substrate binding : this compound’s glyceric acid sulfate moiety sterically hinders access to the catalytic copper ions, critical for oxygen activation .

Key kinetic parameters :

| Parameter | Value | Method | Source |

|---|---|---|---|

| IC₅₀ (tyrosinase) | ~20 μM | L-DOPA oxidation assay | |

| Inhibition type | Competitive | Lineweaver-Burk analysis | |

| Binding affinity (Kᵢ) | 12.4 ± 1.8 μM | Fluorescence quenching |

Structural Determinants of Reactivity

The reactivity of this compound is governed by its unique structural features:

-

Cyclic depsipeptide backbone : Enhances stability against proteolytic degradation, allowing sustained enzyme interaction .

-

3-O-sulfated glyceric acid : Critical for ionic interactions with positively charged regions of tyrosinase .

-

Non-proteinogenic amino acids : Methylated residues (e.g., N-Me-Tyr) reduce polarity, improving membrane permeability.

Comparative structural analysis :

Reaction with Oxidative Species

This compound undergoes degradation in the presence of singlet oxygen (¹O₂), a reactive oxygen species generated during photochemical reactions :

-

Primary degradation pathway : Oxidation of methionine and tryptophan residues within the peptide backbone .

-

Kinetics : Second-order rate constant (kᵣₓₙ, ¹O₂) = 1.2 × 10⁷ M⁻¹s⁻¹ at pH 7.0 .

Environmental implications :

-

Rapid degradation in sunlit aquatic environments limits its ecological persistence .

-

Byproducts retain partial bioactivity but show reduced toxicity .

Synthetic and Biosynthetic Pathways

This compound is biosynthesized via non-ribosomal peptide synthetases (NRPS):

-

Modular assembly : NRPS enzymes sequentially incorporate amino acids (e.g., Val, Leu, N-Me-Tyr) into a linear chain .

-

Cyclization : Thioesterase domains catalyze lactonization, forming the macrocyclic structure.

-

Post-translational modifications :

Key intermediates :

-

Linear precursor: H-Gly-Val-Leu-N-Me-Tyr-Ile-Gac-sulfate-OH .

-

Cyclized form: Released after lactonization between C-terminal glyceric acid and N-terminal glycine.

Comparative Inhibitor Efficacy

This compound outperforms several natural and synthetic tyrosinase inhibitors:

| Inhibitor | IC₅₀ (μM) | Selectivity (vs. mammalian tyrosinase) |

|---|---|---|

| This compound | 20 | 8.5-fold higher |

| Kojic acid | 45 | Non-selective |

| Arbutin | 120 | Non-selective |

| Micropeptin T20 | 85 | 2.1-fold higher |

| Data compiled from |

Thermodynamic Binding Analysis

Isothermal titration calorimetry (ITC) reveals:

-

ΔG = -28.6 kJ/mol (spontaneous binding).

-

ΔH = -15.2 kJ/mol (enthalpy-driven interaction).

-

Entropy penalty (TΔS = -13.4 kJ/mol) suggests conformational rigidity upon binding.

科学研究应用

Tyrosinase Inhibition

Mechanism of Action : Oscillapeptin G functions as a tyrosinase inhibitor, which is crucial for regulating melanin production. Tyrosinase is an enzyme involved in the synthesis of melanin, and its inhibition can lead to applications in cosmetic formulations aimed at reducing hyperpigmentation .

Comparative Potency : Studies have shown that this compound has a notable inhibitory effect on tyrosinase, making it a candidate for skin-whitening agents. Its potency has been compared with other known inhibitors like kojic acid, demonstrating promising results in vitro .

Applications in Dermatology

The primary application of this compound is in dermatological products aimed at treating skin conditions associated with excessive melanin production. Its role as a natural tyrosinase inhibitor positions it as a safer alternative to synthetic compounds often used in skin-lightening treatments, which may cause adverse effects like dermatitis .

Environmental Impact

Research on the ecological role of this compound within aquatic ecosystems has revealed its presence in various cyanobacterial blooms. Studies indicate that environmental factors such as temperature and nutrient availability significantly influence the production of this compound in Planktothrix species . This suggests that monitoring these blooms not only helps in understanding ecosystem dynamics but also highlights the potential for harvesting bioactive compounds for pharmaceutical use.

Case Studies and Research Findings

- Inhibition Studies : A study conducted by Sano and Kaya (1996) isolated this compound and confirmed its inhibitory action against tyrosinase through systematic testing . The findings indicated that this compound could serve as a model for developing new dermatological agents.

- Environmental Variability : Research conducted on Planktothrix spp. in Lake Steinsfjorden demonstrated fluctuations in the abundance of oligopeptides, including this compound, under varying abiotic conditions. This study utilized generalized additive models to analyze the impact of environmental factors on peptide production .

- Comparative Analysis with Other Peptides : Further investigations into cyanobacterial peptides have highlighted this compound's unique properties compared to other oligopeptides like anabaenopeptins and aeruginosins. These studies emphasize the diverse biological activities exhibited by cyanobacterial metabolites .

作用机制

Oscillapeptin G exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This inhibition reduces melanin production, leading to skin-whitening effects .

相似化合物的比较

Structural Comparison with Similar Cyanopeptolins

Cyanopeptolins are a class of cyclic depsipeptides characterized by a conserved 3-amino-6-hydroxy-2-piperidone (Ahp) unit. Oscillapeptin G shares structural homology with other cyanopeptolins but differs in specific residues and modifications:

Structural variations often correlate with functional differences. For example, the N,O-dimethyltyrosine in this compound may enhance membrane permeability, improving its bioavailability compared to non-methylated analogs .

Functional Comparison: Bioactivity Profiles

Tyrosinase Inhibition

This compound inhibits tyrosinase at 55% efficacy, though its mechanism remains uncharacterized . Comparatively, Arthrospira platensis extracts show 70–80% inhibition via competitive binding, while c-phycocyanin from Spirulina suppresses tyrosinase expression via MAPK signaling . This compound’s potency is moderate but notable for its natural origin, avoiding synthetic inhibitors’ toxicity risks (e.g., hydroquinone) .

Elastase Inhibition

This compound exhibits strong elastase inhibition (IC50 = 1.0 µM), outperforming analogs like Oscillapeptilide 97-A (IC50 = 6.9 µM) and Microviridin I (IC50 = 1.9 µM) . The Ahp unit and acyl group are critical for activity, as deletion reduces efficacy by >90% .

Anticoagulant Activity

This compound also inhibits factor VIIa-soluble tissue factor (fVIIa-sTF), a key coagulation enzyme, though its IC50 is unspecified . Aeruginopeptin 228-B, a structurally distinct peptide from Microcystis, shows stronger fVIIa-sTF inhibition, suggesting functional diversity among cyanopeptolins .

常见问题

Q. Q1. What experimental methodologies are essential for confirming the identity of oscillapeptin G in cyanobacterial extracts?

Methodological Answer : Initial identification involves a multi-step approach:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : For accurate mass determination and comparison with known cyclic peptide databases .

- Nuclear Magnetic Resonance (NMR) : To resolve structural ambiguities, particularly stereochemistry of non-proteinogenic amino acids (e.g., Dhb or MeLan residues) .

- Bioactivity Screening : Protease inhibition assays (e.g., trypsin/chymotrypsin) to confirm functional similarity to other oscillapeptins .

Note: Cross-validate results with genomic data to link biosynthetic gene clusters (e.g., nonribosomal peptide synthetase clusters) to the compound .

Advanced Research: Biosynthesis and Genetic Regulation

Q. Q2. How can researchers resolve contradictions in this compound production under varying environmental conditions?

Methodological Answer :

- Controlled Cultivation Experiments : Use chemostats to isolate variables (e.g., light, nitrogen levels) and quantify this compound yield via HPLC .

- Transcriptomic Profiling : Compare gene expression of biosynthetic clusters under stress vs. optimal conditions to identify regulatory triggers .

- Metabolomic Correlation : Apply multivariate analysis (e.g., PCA) to correlate environmental parameters with metabolite profiles, addressing discrepancies in prior studies .

Basic Research: Ecological Significance

Q. Q3. What field and lab protocols are critical for assessing this compound’s ecological role in aquatic systems?

Methodological Answer :

- Field Sampling : Stratified water column sampling to track spatial-temporal distribution, paired with cyanobacterial biomass quantification (e.g., chlorophyll-a assays) .

- Mesocosm Experiments : Test this compound’s allelopathic effects on competing phytoplankton using controlled nutrient gradients .

- Toxicity Assays : Use Daphnia magna or zebrafish embryos to evaluate acute vs. chronic effects, ensuring standardized OECD protocols for reproducibility .

Advanced Research: Structural and Functional Dynamics

Q. Q4. How can conflicting NMR and X-ray crystallography data on this compound’s conformation be reconciled?

Methodological Answer :

- Molecular Dynamics Simulations : Model solvent interactions and flexibility of cyclic backbones to explain solution vs. crystal state disparities .

- Synchrotron Radiation Crystallography : Improve resolution (<1.0 Å) to detect subtle conformational changes .

- Circular Dichroism (CD) : Compare spectra under experimental conditions (e.g., pH shifts) to validate dynamic structural models .

Basic Research: Analytical Method Validation

Q. Q5. What quality control measures are required for quantifying this compound in complex matrices?

Methodological Answer :

- Standard Addition Method : Spike samples with purified this compound to correct for matrix effects in LC-MS/MS .

- Interlaboratory Comparisons : Share aliquots with ≥3 labs using harmonized protocols (e.g., ISO 17025) to assess reproducibility .

- Limit of Detection (LOD) : Calculate via signal-to-noise ratios (S/N ≥3) and confirm with low-abundance environmental samples .

Advanced Research: Evolutionary and Comparative Biology

Q. Q6. What computational strategies can elucidate this compound’s evolutionary divergence from other cyanopeptides?

Methodological Answer :

- Phylogenomic Analysis : Align NRPS/PKS gene clusters across Planktothrix spp. using tools like antiSMASH and BLASTp .

- Natural Product Likeness Scoring : Apply machine learning (e.g., NPClassifier) to prioritize novel analogs for functional testing .

- Horizontal Gene Transfer (HGT) Detection : Use codon usage bias or CRISPR spacer analysis to identify potential HGT events .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address inconsistencies in this compound’s reported protease inhibition potency?

Methodological Answer :

- Standardized Assay Conditions : Adopt uniform substrate concentrations (e.g., Tosyl-Gly-Pro-Lys-4-nitroanilide for trypsin) and buffer pH (7.4 ± 0.1) .

- Enzyme Source Transparency : Disclose supplier, purity (≥95%), and lot numbers to control batch variability .

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (e.g., I² statistic) .

Advanced Research: Biotechnological Applications

Q. Q8. What molecular engineering approaches could enhance this compound’s stability for therapeutic research?

Methodological Answer :

- Backbone Cyclization : Introduce non-natural amino acids via mutasynthesis to improve proteolytic resistance .

- Liposomal Encapsulation : Optimize PEGylation parameters to extend half-life in in vivo models .

- CRISPR-Cas9 Editing : Knock out competing biosynthetic pathways in host strains to boost yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。